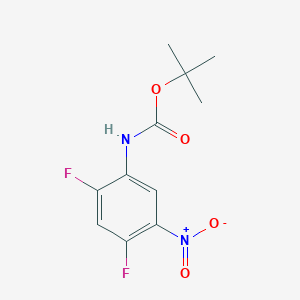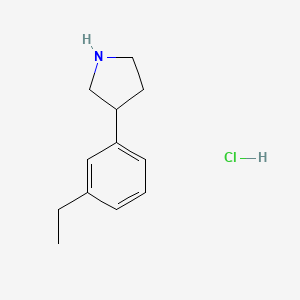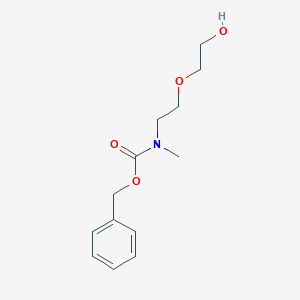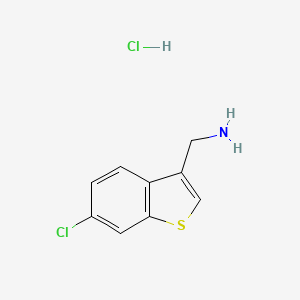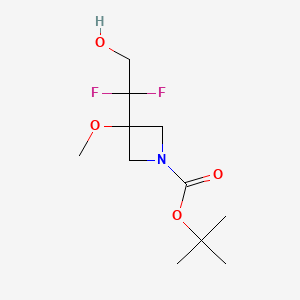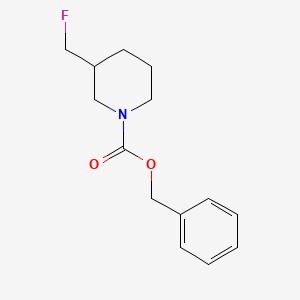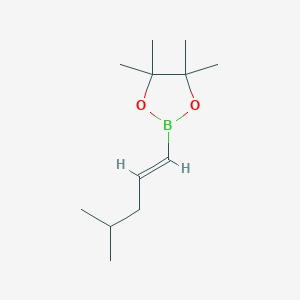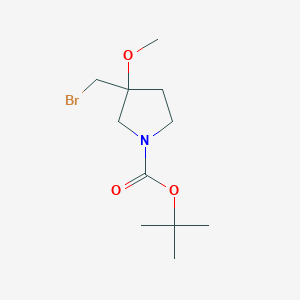![molecular formula C7H11NO2 B13499430 rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13499430.png)
rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound that features an azabicyclo[3.2.1]octane scaffold. This structure is significant due to its presence in various biologically active molecules, including tropane alkaloids. The compound’s unique structure and properties make it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold. The reaction conditions typically involve the use of chiral catalysts and reagents to ensure the desired stereochemistry is achieved.
Analyse Chemischer Reaktionen
rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
The compound rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, particularly those with biological activity . In biology and medicine, compounds with the azabicyclo[3.2.1]octane scaffold are studied for their potential therapeutic effects, including their use as analgesics, anticholinergics, and stimulants. The compound’s unique structure also makes it valuable in the study of structure-activity relationships and the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. For example, compounds with similar structures have been shown to interact with acetylcholine receptors, inhibiting their activity and producing anticholinergic effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene can be compared with other similar compounds, such as rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one and rac-(1R,3S,5S)-6-azabicyclo[3.2.1]octan-3-ol . These compounds share the azabicyclo[3.2.1]octane scaffold but differ in their functional groups and stereochemistry. The unique methoxy group in this compound distinguishes it from these similar compounds, potentially leading to different chemical reactivity and biological activity.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various fields. Its synthesis, chemical reactivity, and biological activity make it a valuable subject of study in synthetic organic chemistry and medicinal chemistry.
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C7H11NO2/c1-9-7-6-3-2-5(10-6)4-8-7/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
JKNSZNWWTKGBGH-NTSWFWBYSA-N |
Isomerische SMILES |
COC1=NC[C@@H]2CC[C@H]1O2 |
Kanonische SMILES |
COC1=NCC2CCC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



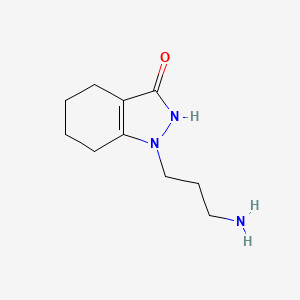
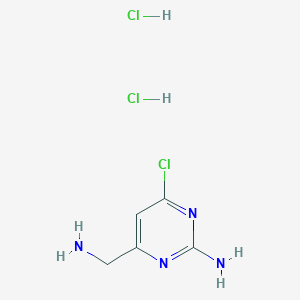
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B13499383.png)
